Ditosylmethane

Description

Structure

3D Structure

Properties

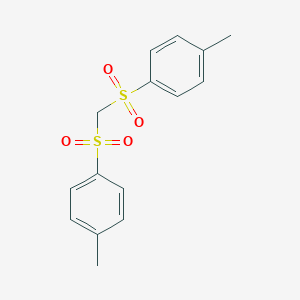

IUPAC Name |

1-methyl-4-[(4-methylphenyl)sulfonylmethylsulfonyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4S2/c1-12-3-7-14(8-4-12)20(16,17)11-21(18,19)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOXYWLRAKCDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50298354 | |

| Record name | 1,1'-(Methylenedisulfonyl)bis(4-methylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15310-28-8 | |

| Record name | 15310-28-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-(Methylenedisulfonyl)bis(4-methylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ditosylmethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditosylmethane, also known as bis(p-toluenesulfonyl)methane, is a valuable building block in organic synthesis, often utilized for the introduction of a methylene group flanked by two electron-withdrawing tosyl moieties. This guide provides a comprehensive overview of the synthesis and detailed characterization of ditosylmethane. The synthesis is achieved through the nucleophilic substitution reaction of sodium p-toluenesulfinate with a suitable methylene dihalide. This document outlines a detailed experimental protocol for its preparation and presents a thorough characterization of the compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, this guide includes visual representations of the synthetic pathway and experimental workflow using Graphviz diagrams to facilitate a deeper understanding of the processes involved.

Introduction

Sulfones are a class of organosulfur compounds with the general structure R-S(=O)₂-R'. The strong electron-withdrawing nature of the sulfonyl group significantly influences the chemical properties of adjacent atoms. Ditosylmethane (bis(p-toluenesulfonyl)methane) is a particularly interesting sulfone as it possesses a methylene group activated by two flanking tosyl groups. This structural feature renders the methylene protons acidic, allowing for the facile formation of a carbanion which can participate in a variety of carbon-carbon bond-forming reactions. The stability and reactivity of this carbanion make ditosylmethane a useful reagent in synthetic organic chemistry, particularly in the construction of complex molecular architectures. This guide serves as a technical resource for researchers, providing detailed methodologies for the synthesis and comprehensive characterization of this important synthetic intermediate.

Synthesis of Ditosylmethane

The synthesis of ditosylmethane is predicated on the S-alkylation of a sulfinate salt. A common and effective method involves the reaction of sodium p-toluenesulfinate with a methylene dihalide, such as diiodomethane or dichloromethane, in a polar aprotic solvent. The sulfinate anion acts as a nucleophile, displacing the halide ions in a sequential substitution reaction to form the desired product.

Synthetic Pathway

The overall reaction for the synthesis of ditosylmethane can be depicted as follows:

An In-depth Technical Guide to the Physicochemical Properties of Ditosylmethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditosylmethane, scientifically known as bis(p-toluenesulfonyl)methane, is a stable organic compound characterized by a central methylene group flanked by two electron-withdrawing p-toluenesulfonyl groups. This structure imparts unique chemical properties, including notable acidity of the methylene protons, making it a valuable reagent in organic synthesis. This technical guide provides a comprehensive overview of the physicochemical properties of ditosylmethane, detailed experimental protocols for its synthesis, and an analysis of its spectral characteristics. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Identity and Physicochemical Properties

Ditosylmethane is a white to pale cream crystalline solid at room temperature. Its core structure consists of two tosyl groups attached to a central methane carbon.

| Property | Value | Reference |

| Chemical Name | bis(p-toluenesulfonyl)methane | [1] |

| Synonyms | Ditosylmethane, Bis-toluene-4-sulfonyl-methane | [1] |

| CAS Number | 15310-28-8 | [1] |

| Molecular Formula | C₁₅H₁₆O₄S₂ | [1] |

| Molecular Weight | 324.42 g/mol | [2] |

| Melting Point | 137-139 °C | [3] |

| Boiling Point | Decomposes before boiling at atmospheric pressure | |

| Appearance | White to pale cream crystalline powder | [4] |

| pKa (methylene protons) | Estimated to be in the range of 11-14 in DMSO | [3] |

Solubility:

While specific quantitative solubility data is limited, ditosylmethane is generally soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It exhibits partial solubility in chlorinated solvents like dichloromethane and chloroform, and is sparingly soluble in alcohols and ethers. It is considered insoluble in water.

Synthesis of Ditosylmethane

A common and effective method for the synthesis of ditosylmethane involves the reaction of sodium p-toluenesulfinate with a suitable methylene dihalide, such as dichloromethane, in a polar aprotic solvent.

Experimental Protocol: Synthesis from Sodium p-Toluenesulfinate and Dichloromethane

Materials:

-

Sodium p-toluenesulfinate

-

Dichloromethane (CH₂Cl₂)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium p-toluenesulfinate (2 equivalents) in anhydrous dimethylformamide (DMF).

-

Add dichloromethane (1 equivalent) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure bis(p-toluenesulfonyl)methane as a white crystalline solid.[6]

Synthesis workflow for bis(p-toluenesulfonyl)methane.

Spectral Data Analysis

¹H NMR Spectroscopy

The proton NMR spectrum of ditosylmethane is expected to be relatively simple and symmetric.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.9 | Doublet (d) | 4H | Aromatic protons ortho to SO₂ |

| ~7.3 - 7.4 | Doublet (d) | 4H | Aromatic protons meta to SO₂ |

| ~4.5 - 4.7 | Singlet (s) | 2H | Methylene protons (-CH₂-) |

| ~2.4 | Singlet (s) | 6H | Methyl protons (-CH₃) |

The downfield shift of the methylene protons is due to the strong electron-withdrawing effect of the two adjacent sulfonyl groups. The aromatic protons will appear as two distinct doublets due to the para-substitution pattern.[7]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reflect the symmetry of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Aromatic quaternary carbon attached to SO₂ |

| ~140 | Aromatic quaternary carbon attached to CH₃ |

| ~130 | Aromatic CH carbons ortho to SO₂ |

| ~128 | Aromatic CH carbons meta to SO₂ |

| ~60-65 | Methylene carbon (-CH₂-) |

| ~21 | Methyl carbon (-CH₃) |

The methylene carbon is expected to be significantly deshielded and appear in the 60-65 ppm range.[1][8]

FT-IR Spectroscopy

The infrared spectrum will be dominated by the strong absorptions of the sulfonyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Weak | Aliphatic C-H stretch (methylene and methyl) |

| ~1350 - 1300 | Strong | Asymmetric SO₂ stretch |

| ~1160 - 1140 | Strong | Symmetric SO₂ stretch |

| ~1600, ~1490 | Medium | Aromatic C=C stretching |

| ~815 | Strong | para-Disubstituted C-H out-of-plane bend |

The two strong bands for the SO₂ stretching are characteristic of sulfones.[9][10]

Mass Spectrometry

Upon electron ionization, the molecular ion peak (M⁺) at m/z = 324 is expected. The fragmentation pattern will likely involve the cleavage of the C-S bonds and the loss of the tosyl groups.

| m/z | Proposed Fragment Ion |

| 324 | [M]⁺ (Molecular ion) |

| 169 | [M - C₇H₇SO₂]⁺ (Loss of a tosyl radical) |

| 155 | [C₇H₇SO₂]⁺ (Tosyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

The tropylium ion at m/z 91 is a very common and stable fragment in the mass spectra of compounds containing a benzyl or tolyl group.[11][12]

Chemical Reactions and Applications

The primary chemical reactivity of ditosylmethane centers around the acidity of the central methylene protons. Deprotonation with a suitable base, such as an alkoxide or an organolithium reagent, generates a stabilized carbanion. This carbanion is a versatile nucleophile in a variety of organic transformations.

General reactivity of ditosylmethane.

Key Reactions:

-

Alkylation: The carbanion readily undergoes alkylation with alkyl halides to form a variety of substituted products.

-

Acylation: Reaction with acyl chlorides or anhydrides yields acylated derivatives.

-

Michael Addition: The carbanion can act as a Michael donor in conjugate additions to α,β-unsaturated carbonyl compounds.

These reactions make ditosylmethane a useful building block in the synthesis of more complex molecules.

Biological Activity and Drug Development

Currently, there is limited publicly available information regarding the specific biological activity of bis(p-toluenesulfonyl)methane or its direct involvement in signaling pathways. While some sulfonic acid esters have been investigated for potential genotoxic effects, the biological profile of ditosylmethane itself remains largely unexplored.[13] Its utility in drug development is primarily as a synthetic intermediate rather than a pharmacologically active agent.

Conclusion

Ditosylmethane is a valuable and versatile reagent in organic synthesis, primarily due to the enhanced acidity of its methylene protons. This guide has summarized its key physicochemical properties, provided a detailed synthetic protocol, and outlined its expected spectral characteristics. While its direct biological applications are not yet well-defined, its role as a synthetic precursor highlights its importance for researchers and professionals in the chemical and pharmaceutical sciences. Further investigation into its properties and potential applications is warranted.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 4. Bis(p-toluenesulfonyl)methane, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. scialert.net [scialert.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. kgroup.du.edu [kgroup.du.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ditosylmethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ditosylmethane, also known as bis(p-toluenesulfonyl)methane. It details the compound's nomenclature, chemical identity, and physical properties. While specific experimental protocols for its synthesis and detailed biological activity data are not extensively available in the public domain, this guide outlines a plausible synthetic approach based on established organic chemistry principles. Furthermore, it touches upon the potential relevance of the sulfonyl functional group in medicinal chemistry, drawing parallels with structurally related compounds. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of ditosylmethane.

Nomenclature and Chemical Identity

Ditosylmethane is the common name for the chemical compound more formally known by its IUPAC name: 1-methyl-4-[(4-methylphenyl)sulfonylmethylsulfonyl]benzene . It is also frequently referred to as bis(p-toluenesulfonyl)methane.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 15310-28-8 |

| IUPAC Name | 1-methyl-4-[(4-methylphenyl)sulfonylmethylsulfonyl]benzene |

| Synonyms | Ditosylmethane, Bis(p-toluenesulfonyl)methane, Bis(4-methylbenzenesulfonyl)methane |

| Molecular Formula | C₁₅H₁₆O₄S₂ |

| Molecular Weight | 324.42 g/mol |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)CS(=O)(=O)C1=CC=C(C)C=C1 |

| InChI Key | XLOXYWLRAKCDQL-UHFFFAOYSA-N |

Physicochemical Properties

The known physical and chemical properties of ditosylmethane are summarized in the table below. This data is primarily sourced from chemical suppliers and databases.

Table 2: Physicochemical Data

| Property | Value |

| Physical State | Solid, typically a white to off-white powder or crystals |

| Melting Point | 137-139 °C |

| Boiling Point | 557.6 ± 50.0 °C (Predicted) |

| Density | 1.298 ± 0.06 g/cm³ (Predicted) |

| Purity (typical) | ≥97% |

Synthesis of Ditosylmethane: A Proposed Experimental Protocol

3.1. Step 1: Synthesis of Sodium p-toluenesulfinate

This step involves the reduction of p-toluenesulfonyl chloride to the corresponding sulfinate salt.

-

Materials:

-

p-Toluenesulfonyl chloride

-

Sodium sulfite (Na₂SO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Mechanical stirrer

-

Heating mantle

-

Beaker (4 L)

-

Thermometer

-

-

Procedure:

-

In a 4 L beaker equipped with a mechanical stirrer and a thermometer, combine 600 g of anhydrous sodium sulfite and 420 g of sodium bicarbonate with 2.4 L of water.

-

Heat the mixture to 70-80 °C with stirring.

-

Once the desired temperature is reached, gradually add 484 g of p-toluenesulfonyl chloride in small portions over a period of 3 hours, maintaining the temperature and continuous stirring.

-

After the addition is complete, continue to stir the mixture at 70-80 °C for an additional hour to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of sodium p-toluenesulfinate.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Dry the collected solid in a vacuum oven to obtain sodium p-toluenesulfinate.

-

3.2. Step 2: Synthesis of Ditosylmethane from Sodium p-toluenesulfinate

This step involves the reaction of sodium p-toluenesulfinate with a suitable methylene dihalide, such as dichloromethane, in a nucleophilic substitution reaction.

-

Materials:

-

Sodium p-toluenesulfinate (from Step 1)

-

Dichloromethane (CH₂Cl₂)

-

A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the dried sodium p-toluenesulfinate in a suitable volume of a polar aprotic solvent (e.g., DMF).

-

To this solution, add a stoichiometric amount of dichloromethane.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into a large volume of cold water to precipitate the crude ditosylmethane.

-

Collect the solid product by vacuum filtration and wash it thoroughly with water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure ditosylmethane.

-

Dry the purified product in a vacuum oven.

-

Potential Applications and Biological Relevance

Currently, there is a lack of specific data in the scientific literature regarding the biological activity of ditosylmethane and its involvement in signaling pathways. However, the sulfonyl functional group is a well-known pharmacophore present in a wide range of therapeutic agents. Sulfonamides, for instance, are a major class of antibacterial drugs. More broadly, the sulfonyl group can act as a hydrogen bond acceptor and can influence the physicochemical properties of a molecule, such as its solubility and metabolic stability, which are critical parameters in drug design.

Given that ditosylmethane contains two sulfonyl groups, it could potentially serve as a scaffold or an intermediate in the synthesis of novel compounds with biological activity. The symmetrical nature of the molecule and the presence of two reactive sites adjacent to the sulfonyl groups could be exploited for further chemical modifications.

The diagram below illustrates a logical workflow for the potential exploration of ditosylmethane in a drug discovery context, starting from its synthesis and moving towards the evaluation of its biological potential.

Caption: A logical workflow for the potential development of ditosylmethane-based compounds in drug discovery.

Conclusion

Unveiling the Solid-State Architecture of Ditosylmethane Analogues: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: A comprehensive search of publicly available crystallographic databases and scientific literature did not yield the specific crystal structure analysis data for Ditosylmethane (also known as bis(p-tolylsulfonyl)methane). This technical guide, therefore, presents a detailed analysis of a closely related and structurally significant analogue, bis(phenylsulfinyl)methane , for which crystallographic data is publicly accessible. This guide serves as a template and a valuable reference for the experimental protocols and data presentation pertinent to the crystal structure analysis of diarylmethane compounds.

Introduction

The determination of the three-dimensional atomic arrangement in a crystalline solid is fundamental to understanding its physicochemical properties. For active pharmaceutical ingredients and drug candidates, solid-state characterization, including crystal structure analysis, is a critical component of the development process. It influences crucial parameters such as solubility, stability, and bioavailability. This guide provides an in-depth look at the methodologies and data interpretation involved in the single-crystal X-ray diffraction analysis of a Ditosylmethane analogue.

Experimental Protocols

The following sections detail the typical experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of a diarylmethane compound, exemplified by bis(phenylsulfinyl)methane.

Synthesis and Crystallization

The synthesis of bis(phenylsulfinyl)methane can be achieved through established literature procedures.[1] Typically, single crystals suitable for X-ray diffraction are obtained through slow evaporation of a saturated solution.

Protocol for Crystallization:

-

Dissolve the synthesized bis(phenylsulfinyl)methane in a suitable solvent (e.g., ethanol) to prepare a saturated or near-saturated solution.

-

Filter the solution to remove any particulate matter.

-

Allow the solvent to evaporate slowly at room temperature in a loosely covered container.

-

Monitor the container for the formation of well-defined single crystals over a period of several days.

-

Carefully select a crystal of appropriate size and quality for X-ray diffraction analysis.

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is collected to determine the unit cell parameters and the arrangement of atoms within the crystal lattice.

Data Collection and Refinement Parameters for bis(phenylsulfinyl)methane: [1]

| Parameter | Value |

| Diffractometer | Nonius KappaCCD area-detector |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 120 K |

| Crystal Size | 0.32 × 0.30 × 0.20 mm |

| Absorption Correction | Multi-scan (SADABS) |

| Measured Reflections | 41505 |

| Independent Reflections | 5503 |

| Reflections with I > 2σ(I) | 4545 |

| R_int | 0.045 |

| Program for solution | SHELXS97 |

| Program for refinement | SHELXL97 |

Crystallographic Data

The following tables summarize the key crystallographic data for bis(phenylsulfinyl)methane. The asymmetric unit of this compound contains two independent molecules.[1]

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₃H₁₂O₂S₂ |

| Formula Weight | 264.37 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.4368 (4) |

| b (Å) | 17.1966 (7) |

| c (Å) | 17.1387 (6) |

| β (°) | 95.251 (3) |

| Volume (ų) | 2476.12 (18) |

| Z | 8 |

| Calculated Density (Mg/m³) | 1.417 |

| Absorption Coefficient (mm⁻¹) | 0.42 |

| F(000) | 1104 |

| R[F² > 2σ(F²)] | 0.039 |

| wR(F²) | 0.105 |

| Goodness-of-fit on F² | 1.02 |

Selected Bond Lengths (Å) and Angles (°)

Due to the presence of two independent molecules in the asymmetric unit, a comprehensive list of bond lengths and angles is extensive. For illustrative purposes, key bond lengths and angles around the sulfur and central methylene carbon atoms would be presented in a detailed crystallographic information file (CIF).

Molecular and Crystal Packing

The two independent molecules of bis(phenylsulfinyl)methane in the asymmetric unit exhibit minor conformational differences, primarily in the orientation of the benzene rings.[1] The crystal structure is characterized by supramolecular chains formed through C—H⋯O interactions, which are further organized into a three-dimensional network by C—H⋯π interactions.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule.

Conclusion

While the specific crystal structure of Ditosylmethane remains elusive in the public domain, the analysis of its close analogue, bis(phenylsulfinyl)methane, provides a robust framework for understanding the solid-state characteristics of this class of compounds. The detailed experimental protocols and crystallographic data presented herein serve as a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and materials science. The determination and public deposition of the crystal structure of Ditosylmethane would be a valuable contribution to the scientific community.

References

A Comprehensive Technical Guide to the Thermal Stability and Degradation of Ditosylmethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability and degradation of Ditosylmethane. Given the critical importance of understanding a compound's behavior under thermal stress for applications in pharmaceutical development and materials science, this document outlines the principles and detailed experimental protocols for key analytical techniques. These include Thermogravimetric Analysis (TGA) for determining thermal decomposition profiles, Differential Scanning Calorimetry (DSC) for identifying thermal transitions, and High-Performance Liquid Chromatography (HPLC) for the separation and quantification of degradation products. This guide also presents hypothetical data in structured tables and logical workflow diagrams using Graphviz to illustrate the experimental and analytical processes. The objective is to equip researchers with the necessary framework to design and execute robust studies for evaluating the thermal properties of Ditosylmethane and analogous chemical entities.

Introduction

Ditosylmethane, a molecule featuring two tosyl groups attached to a central methylene bridge, is a compound of interest in organic synthesis and potentially in the development of new chemical entities. The thermal stability of such compounds is a paramount parameter, influencing their synthesis, purification, storage, and application. Degradation under thermal stress can lead to loss of efficacy, formation of impurities, and potential safety concerns. Therefore, a thorough investigation of a compound's thermal properties is a non-negotiable aspect of its characterization.

This guide details the standard analytical procedures for a comprehensive thermal stability and degradation assessment. While specific experimental data for Ditosylmethane is not widely published, this document provides the foundational knowledge and methodologies that a researcher would employ to generate such data.

Methodologies for Thermal Stability and Degradation Analysis

The evaluation of thermal stability is a multi-faceted process that typically involves subjecting the compound to a controlled temperature program and monitoring for changes in its physical and chemical properties. The primary techniques employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Following thermal stress, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are essential for identifying and quantifying the parent compound and any resulting degradation products.

Thermogravimetric Analysis (TGA)

TGA is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This measurement provides information about physical phenomena, such as phase transitions and desorption, as well as chemical phenomena, including thermal decomposition and solid-gas reactions.[1] The output of a TGA experiment is a TGA curve, which plots mass or percentage of initial mass against temperature.[1]

2.1.1. Hypothetical TGA Data for Ditosylmethane

The following table summarizes hypothetical TGA data for Ditosylmethane, illustrating how results would be presented to indicate its thermal stability.

| Parameter | Value | Unit |

| Onset of Decomposition (Tonset) | 250 | °C |

| Temperature at 5% Mass Loss (T5%) | 265 | °C |

| Temperature at 50% Mass Loss (T50%) | 310 | °C |

| Residual Mass at 600 °C | 5.2 | % |

2.1.2. Detailed Experimental Protocol for TGA

-

Instrument Preparation:

-

Ensure the TGA instrument (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC 3 STARe System) is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Select an appropriate sample pan, typically platinum or alumina, that is inert to the sample.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the Ditosylmethane sample into the tared sample pan using a microbalance.

-

Record the exact initial mass.

-

-

Experimental Setup:

-

Place the sample pan onto the TGA balance mechanism.

-

Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 50-100 mL/min to prevent oxidative degradation.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature, typically ambient (e.g., 25 °C).

-

Ramp the temperature at a linear heating rate, commonly 10 °C/min, up to a final temperature sufficient to induce complete decomposition (e.g., 600 °C).

-

-

Data Acquisition and Analysis:

-

Continuously record the sample mass as a function of temperature.

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Determine key parameters from the curve, including the onset temperature of decomposition (Tonset), and the temperatures at which specific percentages of mass loss occur.

-

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[2][3] It is used to study thermal transitions such as melting, crystallization, and glass transitions.[2][4] The output is a DSC curve, where heat flow is plotted against temperature.

2.2.1. Hypothetical DSC Data for Ditosylmethane

The table below presents hypothetical DSC data for Ditosylmethane, which would be crucial for understanding its physical state and purity.

| Parameter | Value | Unit |

| Melting Point (Tm) | 185 | °C |

| Enthalpy of Fusion (ΔHf) | 120 | J/g |

| Glass Transition Temperature (Tg) | Not Observed | °C |

2.2.2. Detailed Experimental Protocol for DSC

-

Instrument Preparation:

-

Calibrate the DSC instrument (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3) for temperature and enthalpy using certified reference materials like indium.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the Ditosylmethane sample into a tared aluminum DSC pan.

-

Hermetically seal the pan to ensure a closed system, especially if volatilization is expected.

-

-

Experimental Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Heat the sample at a controlled linear rate, typically 10 °C/min, to a temperature above the melting point (e.g., 220 °C).

-

Optionally, include a cooling and second heating cycle to investigate glass transitions or other reversible thermal events.

-

-

Data Acquisition and Analysis:

-

Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Analyze the resulting DSC thermogram to determine the peak temperature of the melting endotherm (Tm) and integrate the peak area to calculate the enthalpy of fusion (ΔHf).

-

High-Performance Liquid Chromatography (HPLC) for Degradation Analysis

HPLC is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For degradation studies, a stability-indicating HPLC method is developed to separate the parent compound from its degradation products.

2.3.1. Hypothetical HPLC Data for Ditosylmethane Degradation

This table illustrates how HPLC data would be presented to show the degradation of Ditosylmethane after thermal stress.

| Compound | Retention Time (min) | Peak Area (%) - Initial | Peak Area (%) - After Heating |

| Ditosylmethane | 5.2 | 99.8 | 85.1 |

| Degradation Product 1 | 3.8 | < 0.1 | 8.3 |

| Degradation Product 2 | 6.5 | < 0.1 | 6.4 |

2.3.2. Detailed Experimental Protocol for HPLC

-

Method Development:

-

Column Selection: Choose a suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Develop a mobile phase, often a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol), that provides good separation between the parent peak and potential degradation products.

-

Detection: Use a UV detector set at a wavelength where Ditosylmethane and its expected degradation products have significant absorbance (e.g., 254 nm).

-

-

Sample Preparation:

-

Prepare a stock solution of Ditosylmethane in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Subject a portion of this solution to thermal stress (e.g., heat at 80 °C for 24 hours).

-

Prepare an unstressed control sample.

-

Dilute both the stressed and unstressed samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

-

-

Chromatographic Conditions:

-

Flow Rate: Set a constant flow rate, typically 1.0 mL/min.

-

Injection Volume: Inject a fixed volume of the sample, typically 10-20 µL.

-

Column Temperature: Maintain a constant column temperature (e.g., 30 °C) to ensure reproducible retention times.

-

-

Data Acquisition and Analysis:

-

Run the unstressed sample to determine the retention time and peak area of the Ditosylmethane peak.

-

Run the stressed sample and identify any new peaks corresponding to degradation products.

-

Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed based on their peak areas relative to the total peak area.

-

Visualization of Workflows and Pathways

Diagrams are invaluable tools for visualizing complex processes and relationships. The following diagrams, generated using the DOT language, illustrate a typical workflow for thermal stability analysis and a hypothetical degradation pathway.

Figure 1: Workflow for Thermal Stability and Degradation Analysis.

Figure 2: Hypothetical Degradation Pathway for Ditosylmethane.

Conclusion

This technical guide has outlined the essential experimental framework for a thorough investigation of the thermal stability and degradation of Ditosylmethane. By employing a combination of Thermogravimetric Analysis, Differential Scanning Calorimetry, and High-Performance Liquid Chromatography, researchers can obtain critical data on decomposition temperatures, thermal transitions, and degradation products. The detailed protocols and hypothetical data tables provided herein serve as a practical resource for scientists and drug development professionals. The logical workflow and hypothetical pathway diagrams offer a clear visual representation of the analytical process and potential chemical transformations. Adherence to these systematic approaches will ensure the generation of high-quality, reliable data, which is indispensable for the successful development and application of Ditosylmethane and other novel chemical compounds.

References

Solubility of Ditosylmethane in Organic Solvents: A Technical and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Ditosylmethane

Ditosylmethane, systematically named 1-methyl-4-[(4-methylphenyl)sulfonylmethyl]sulfonylbenzene, and also known as bis(p-toluenesulfonyl)methane, is a chemical compound with the molecular formula C₁₅H₁₆O₄S₂.[1] Its structure consists of a methylene group bridged by two tosyl (p-toluenesulfonyl) groups. While it is available commercially for research purposes, its physicochemical properties, particularly its solubility in various organic solvents, are not well-documented in public literature.[1][2][3][4] Understanding the solubility of a compound is a critical first step in many scientific applications, including reaction chemistry, formulation development, and analytical method development.

Quantitative Solubility Data

A comprehensive search of available scientific databases and literature did not yield specific quantitative data on the solubility of ditosylmethane in organic solvents. Therefore, the following table is presented as a template for researchers to populate with their own experimentally determined data.

Table 1: Experimentally Determined Solubility of Ditosylmethane in Various Organic Solvents

| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Notes |

| Protic Solvents | Methanol | ||||

| Ethanol | |||||

| Aprotic Polar Solvents | Acetone | ||||

| Ethyl Acetate | |||||

| Acetonitrile | |||||

| Dimethylformamide (DMF) | |||||

| Dimethyl Sulfoxide (DMSO) | |||||

| Aprotic Nonpolar Solvents | Toluene | ||||

| Dichloromethane (DCM) | |||||

| Chloroform | |||||

| Hexane |

Experimental Protocols for Solubility Determination

The absence of published data necessitates experimental determination of ditosylmethane's solubility. The following are detailed methodologies for common and reliable experimental protocols.

Gravimetric Method (Shake-Flask Method)

This is a widely used and reliable method for determining thermodynamic solubility.

Materials:

-

Ditosylmethane

-

Selected organic solvents of high purity

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials or flasks with airtight seals

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of ditosylmethane to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Equilibration: Place the sealed vials in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. It is critical to maintain the temperature during this step.

-

Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe. Attach a syringe filter (of a material compatible with the solvent) and filter the solution into a pre-weighed, clean, and dry vial. This step removes any undissolved microcrystals.

-

Solvent Evaporation: Place the vial containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the ditosylmethane. A vacuum oven can be used for less volatile solvents.

-

Mass Determination: Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator and then weigh it. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved ditosylmethane.

-

Calculation: Calculate the solubility using the mass of the dissolved ditosylmethane and the volume of the aliquot of the saturated solution taken.

UV-Vis Spectrophotometry Method

This method is faster than the gravimetric method and is suitable for compounds that have a chromophore.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Materials from the Gravimetric Method (steps 1-4)

Procedure:

-

Determine Maximum Absorbance (λmax): Prepare a dilute solution of ditosylmethane in the solvent of interest. Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Prepare a Standard Curve:

-

Prepare a stock solution of ditosylmethane of a known concentration in the chosen solvent.

-

Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Sample Analysis:

-

Prepare a saturated solution of ditosylmethane as described in the Gravimetric Method (steps 1-3).

-

Filter the saturated solution (step 4).

-

Dilute the filtered saturated solution with a known dilution factor to bring its absorbance within the linear range of the standard curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation: Use the absorbance of the diluted sample and the equation of the standard curve to determine the concentration of the diluted solution. Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution, which is the solubility.

Experimental Workflow and Logical Relationships

The following diagram illustrates a logical workflow for determining the solubility of ditosylmethane.

Caption: Experimental workflow for determining the solubility of ditosylmethane.

Conclusion

While quantitative solubility data for ditosylmethane in organic solvents is not currently available in the public domain, this guide provides the necessary framework for researchers to determine this crucial parameter. By following the detailed experimental protocols for the gravimetric and UV-Vis spectrophotometry methods, scientists can generate reliable solubility data. The provided workflow diagram offers a logical sequence for these experimental procedures. The resulting data will be invaluable for the effective use of ditosylmethane in various research and development applications.

References

- 1. Bis(p-toluenesulfonyl)methane, 97% | Fisher Scientific [fishersci.ca]

- 2. Bis(p-toluenesulfonyl)methane, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 3. H26617.06 [thermofisher.com]

- 4. Bis(p-toluenesulfonyl)methane, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Quantum Chemical Calculations for Ditosylmethane: A Technical Guide

Introduction

Ditosylmethane, a molecule of interest in organic synthesis and potentially in medicinal chemistry, presents a valuable case study for the application of modern computational techniques. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate the electronic structure, molecular geometry, and spectroscopic properties of such molecules. For researchers, scientists, and drug development professionals, these computational methods provide critical insights that can guide synthesis, predict reactivity, and inform the design of new therapeutic agents. This in-depth technical guide outlines the theoretical framework and practical workflow for conducting quantum chemical calculations on ditosylmethane, presenting hypothetical yet representative data to illustrate the expected outcomes.

Computational Methodology

A robust computational protocol is essential for obtaining accurate and reliable results. The following outlines a standard methodology for the quantum chemical investigation of ditosylmethane.

1. Software and Hardware

Calculations would typically be performed using a high-performance computing cluster running established quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

2. Molecular Structure and Optimization

The initial step involves building the 3D structure of ditosylmethane. This structure is then subjected to geometry optimization to find the most stable conformation, i.e., the global minimum on the potential energy surface. A common and effective level of theory for this purpose is Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set such as 6-31G(d,p).

3. Frequency Calculations

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

4. Electronic Properties

To understand the chemical reactivity and electronic nature of ditosylmethane, several key electronic properties are calculated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial, as their energy gap is an indicator of molecular stability and reactivity.[1][2][3] The molecular electrostatic potential (MEP) map provides insight into the charge distribution and sites susceptible to electrophilic or nucleophilic attack.

5. NMR Chemical Shift Prediction

The prediction of nuclear magnetic resonance (NMR) chemical shifts is a valuable tool for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, often employed with DFT, can provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data.[4][5]

Workflow for Quantum Chemical Calculations

Caption: A general workflow for performing quantum chemical calculations on a molecule like ditosylmethane.

Molecular Structure of Ditosylmethane

Caption: 2D representation of the molecular structure of ditosylmethane.

Predicted Quantitative Data

The following tables summarize the kind of quantitative data that would be obtained from the quantum chemical calculations on ditosylmethane as described above.

Table 1: Optimized Geometric Parameters (Hypothetical)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |

| Bond Length (Å) | C(methane) | S | - | 1.80 |

| Bond Length (Å) | S | O | - | 1.45 |

| Bond Length (Å) | S | C(ring) | - | 1.77 |

| Bond Angle (°) | S | C(methane) | S | 115.0 |

| Bond Angle (°) | O | S | O | 120.0 |

| Dihedral Angle (°) | C(ring) | S | C(methane) | S |

Table 2: Calculated Electronic Properties (Hypothetical)

| Property | Value | Units |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 2.5 | Debye |

Table 3: Calculated Vibrational Frequencies (Hypothetical)

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3050 | C-H stretch | Aromatic C-H stretching |

| 2950 | C-H stretch | Methylene C-H stretching |

| 1350 | S=O stretch | Asymmetric SO₂ stretching |

| 1150 | S=O stretch | Symmetric SO₂ stretching |

| 815 | C-H bend | Aromatic C-H out-of-plane bending |

Table 4: Calculated NMR Chemical Shifts (Hypothetical, relative to TMS)

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (methylene) | 4.5 |

| ¹H (aromatic, ortho to SO₂) | 7.8 |

| ¹H (aromatic, meta to SO₂) | 7.4 |

| ¹H (methyl) | 2.4 |

| ¹³C (methylene) | 60 |

| ¹³C (aromatic, C-S) | 145 |

| ¹³C (aromatic, C-H) | 128-130 |

| ¹³C (methyl) | 21 |

Application in Drug Development: A Conceptual Pathway

Understanding the electronic properties of a molecule like ditosylmethane is critical in drug development. For instance, the molecular electrostatic potential (MEP) can predict how the molecule might interact with a biological target, such as a protein binding pocket.

Caption: Conceptual diagram of how MEP data can inform predictions of protein-ligand interactions.

Quantum chemical calculations provide an indispensable toolkit for the modern chemist and drug developer. For a molecule like ditosylmethane, these methods can predict its three-dimensional structure, spectroscopic signatures, and electronic properties with a high degree of accuracy. This computational insight, generated before a compound is ever synthesized, can save significant time and resources, accelerate the discovery process, and lead to the more rational design of novel molecules with desired properties. The methodologies and hypothetical data presented in this guide serve as a template for the computational characterization of ditosylmethane and other molecules of interest.

References

Unveiling the Potential of Ditosylmethane Analogs: A Technical Guide to Their Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutic agents has led researchers to explore a vast array of chemical scaffolds. Among these, the diarylmethane core, exemplified by diindolylmethane (DIM) and its analogs, has emerged as a promising framework for drug discovery. While the term "ditosylmethane" is not prevalent in natural product literature, it represents a synthetic subset of the broader diarylmethane class. This technical guide provides an in-depth exploration of the discovery and natural sources of diindolylmethane and other related diarylmethane analogs, which serve as functional and structural surrogates for synthetic ditosylmethanes. We delve into their diverse natural origins, from common dietary vegetables to exotic marine life, and present detailed experimental protocols for their isolation and synthesis. Furthermore, this guide elucidates the key signaling pathways modulated by these compounds, offering insights into their mechanisms of action and therapeutic potential. Quantitative data on their biological activities and physicochemical properties are summarized to facilitate comparative analysis and guide future research endeavors.

Introduction

Diarylmethane scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Diindolylmethane (DIM), a natural product derived from the digestion of indole-3-carbinol found in cruciferous vegetables, is a prime example of this structural class.[1] Its analogs, characterized by a methylene bridge connecting two aromatic or heterocyclic ring systems, have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[2][3] This guide focuses on these naturally occurring and synthetically accessible diarylmethanes as analogs to the more synthetically focused "ditosylmethanes."

The therapeutic potential of these compounds stems from their ability to interact with and modulate various cellular signaling pathways, making them attractive candidates for drug development. This document serves as a comprehensive resource for researchers, providing the necessary technical details to understand, isolate, and investigate these promising molecules.

Natural Sources of Diindolylmethane and its Analogs

Diindolylmethane and its structural relatives are found in a remarkable diversity of natural sources, spanning both the plant and animal kingdoms, as well as the microbial world.

Terrestrial Plants: The Cruciferous Vegetable Family

The most well-documented and accessible source of DIM is cruciferous vegetables belonging to the Brassicaceae family.[4] These include commonly consumed vegetables such as broccoli, Brussels sprouts, cabbage, and cauliflower.[4] In these plants, DIM is not present in its final form but rather as its precursor, glucobrassicin.[5] The act of chewing or chopping these vegetables releases the enzyme myrosinase, which hydrolyzes glucobrassicin to indole-3-carbinol (I3C).[5] In the acidic environment of the stomach, I3C undergoes a condensation reaction to form DIM and other oligomers.[5]

Marine Organisms: A Treasure Trove of Bioactive Compounds

The marine environment is a rich and largely untapped reservoir of novel chemical entities with therapeutic potential. Sponges and tunicates, in particular, have been identified as prolific producers of bioactive secondary metabolites, including various indole alkaloids and diarylmethane-like structures.[6][7] While specific reports on the isolation of DIM itself from these organisms are scarce, they are known to produce a wide array of structurally related indole derivatives with significant biological activity.[8][9] The exploration of these organisms presents a promising frontier for the discovery of new diindolylmethane analogs.

Microbial Origins

Interestingly, the first reported isolation of a diindolylmethane derivative, named streptindol, was from the human intestinal bacterium Streptococcus faecium. This discovery highlights the role of the gut microbiome in metabolizing dietary components into bioactive compounds and suggests that microbial fermentation could be a source of novel diarylmethane structures.

Quantitative Data

A critical aspect of drug discovery is the quantitative assessment of a compound's potency and physicochemical properties. The following tables summarize key quantitative data for diindolylmethane and its analogs.

Table 1: Physicochemical Properties of 3,3'-Diindolylmethane (DIM)

| Property | Value |

| IUPAC Name | 3-(1H-indol-3-ylmethyl)-1H-indole |

| Molecular Formula | C₁₇H₁₄N₂ |

| Molecular Weight | 246.31 g/mol |

| Appearance | White solid |

| Melting Point | 165-167 °C |

| Solubility | Soluble in organic solvents like ethanol and toluene |

Data sourced from PubChem CID 3071.[5]

Table 2: Glucobrassicin and Diindolylmethane Content in Cruciferous Vegetables

| Vegetable | Glucobrassicin Content (mg/100 g) | Estimated DIM Conversion (mg/100 g) |

| Brussels sprouts | 29.02 | ~1.93 |

| Cabbage | 35.84 | ~2.39 |

| Cauliflower | 18.29 | ~1.22 |

| Kale | 92.13 | ~6.14 |

| Broccoli | 71.7 (μmol/100 g fresh weight) | ~2.00 |

Data compiled from various sources.[5][10] The conversion of glucobrassicin to DIM is estimated and can vary based on preparation and individual metabolism.

Table 3: In Vitro Anticancer Activity of Diindolylmethane (DIM) and its Analogs

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

| DIM | HT-29 | Colon Cancer | >50 |

| DIM | MCF-7 | Breast Cancer | ~25-50 |

| DIM-C-pPhOH | RKO | Colon Cancer | 21.2 |

| DIM-C-pPhOH | SW480 | Colon Cancer | 21.4 |

| DIM-one | HT-29 | Colon Cancer | ~25 |

| 1,1-bis(3’-indolyl)-1-(p-bromophenyl)methane | RKO | Colon Cancer | 0.19 (KD) |

| 1,1-bis(3’-indolyl)-1-(p-cyanophenyl)methane | RKO | Colon Cancer | 0.35 (KD) |

IC₅₀ values represent the concentration of a compound that is required for 50% inhibition in vitro. KD values represent the dissociation constant, indicating binding affinity. Data sourced from multiple studies.[1][11]

Experimental Protocols

The following sections provide detailed methodologies for the isolation of diindolylmethane from natural sources and the synthesis of a key analog.

Isolation of Bioactive Compounds from Marine Tunicates (General Protocol)

This protocol outlines a general procedure for the bioactivity-guided isolation of secondary metabolites from marine invertebrates like tunicates.

1. Sample Collection and Preparation:

-

Collect tunicate specimens and freeze them immediately at -20°C.

-

Freeze-dry the frozen material to remove water.

-

Grind the dried tunicates into a fine powder.

2. Extraction:

-

Macerate the powdered tunicate material with methanol (MeOH) at room temperature (3 x 24 h).

-

Combine the MeOH extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Suspend the crude extract in water and perform a liquid-liquid partition with n-hexane, chloroform (CHCl₃), and finally n-butanol (n-BuOH) to fractionate the extract based on polarity.

3. Chromatographic Purification:

-

Subject the bioactive fraction (e.g., the n-BuOH fraction) to column chromatography on a suitable stationary phase (e.g., silica gel or reversed-phase C18).

-

Elute the column with a gradient of solvents of increasing polarity (e.g., n-hexane-ethyl acetate or water-methanol).

-

Monitor the fractions using thin-layer chromatography (TLC) and pool fractions with similar profiles.

-

Further purify the pooled fractions using high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to isolate pure compounds.

4. Structure Elucidation:

-

Determine the structure of the isolated pure compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Synthesis of 3,3'-Diindolylmethane (DIM)

This protocol describes a straightforward, environmentally friendly synthesis of DIM.

1. Reaction Setup:

-

In a round-bottom flask, dissolve indole (2 equivalents) in water.

-

Add an aldehyde (e.g., formaldehyde or a substituted benzaldehyde, 1 equivalent).

-

Add a catalytic amount of sulfuric acid.

2. Reaction Execution:

-

Stir the reaction mixture vigorously at room temperature for approximately 5-10 minutes.

-

Monitor the reaction progress by TLC.

3. Work-up and Purification:

-

Upon completion, the product often precipitates out of the aqueous solution.

-

Filter the solid product and wash it with water.

-

If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure DIM. This method is known for its high yields and operational simplicity.[12]

Synthesis of 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH)

This C-substituted DIM analog has shown significant biological activity as an NR4A1 antagonist.

1. Reaction Setup:

-

A mixture of indole (2 equivalents) and p-hydroxybenzaldehyde (1 equivalent) is dissolved in a suitable solvent such as methanol.

-

A catalytic amount of a Lewis acid (e.g., zirconium tetrachloride) or a Brønsted acid (e.g., acetic acid) is added.

2. Reaction Execution:

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours.

-

The progress of the reaction is monitored by TLC.

3. Work-up and Purification:

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure DIM-C-pPhOH.

Signaling Pathways and Mechanisms of Action

Diindolylmethane and its analogs exert their biological effects by modulating a variety of cellular signaling pathways implicated in cancer and other diseases.

Nuclear Receptor 4A1 (NR4A1, Nur77) Antagonism

Certain C-substituted DIM analogs, such as DIM-C-pPhOH, have been identified as antagonists of the orphan nuclear receptor NR4A1.[13][14][15] NR4A1 is often overexpressed in various cancers and promotes tumor growth and survival. By binding to the ligand-binding domain of NR4A1, these DIM analogs inhibit its transcriptional activity.[13][14] This antagonism leads to a decrease in the expression of pro-survival genes, induction of apoptosis, and inhibition of cancer cell growth.[13][14]

Caption: NR4A1 signaling pathway and its inhibition by DIM analogs.

Modulation of the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and survival.[16] The mTOR signaling pathway is often hyperactivated in cancer. DIM has been shown to inhibit the mTOR pathway, leading to decreased phosphorylation of its downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[2][12] This inhibition contributes to the anti-proliferative and pro-apoptotic effects of DIM.

Caption: Simplified mTOR signaling pathway and its inhibition by DIM.

Sp1-Mediated Activation of p21

The cyclin-dependent kinase inhibitor p21 (WAF1/CIP1) is a critical regulator of the cell cycle, and its induction can lead to cell cycle arrest. DIM has been observed to induce a G1 cell cycle arrest in cancer cells, which is associated with the increased expression of p21.[17] This induction of p21 by DIM is mediated, at least in part, through the activation of the transcription factor Sp1, which binds to the p21 promoter and enhances its transcription.[17]

Caption: Sp1-mediated induction of p21 by DIM, leading to G1 cell cycle arrest.

Conclusion and Future Directions

Diindolylmethane and its analogs represent a versatile and promising class of compounds with significant potential for the development of novel therapeutics. Their widespread availability from natural sources, coupled with their amenability to chemical synthesis, makes them an attractive area of research. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways involved in cancer and inflammation, provides a solid foundation for their further investigation.

Future research should focus on the systematic exploration of marine organisms for novel diindolylmethane analogs with enhanced potency and selectivity. The development of more efficient and scalable synthetic routes will be crucial for accessing a wider range of structural diversity for structure-activity relationship studies. Furthermore, a deeper understanding of the interplay between these compounds and their various cellular targets will be essential for their successful translation into clinical applications. The information compiled in this technical guide provides a valuable starting point for researchers dedicated to unlocking the full therapeutic potential of this remarkable class of molecules.

References

- 1. academic.oup.com [academic.oup.com]

- 2. nbinno.com [nbinno.com]

- 3. A Bis-Indole-Derived NR4A1 Antagonist Induces PD-L1 Degradation and Enhances Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemopreventive properties of 3,3′-diindolylmethane in breast cancer: evidence from experimental and human studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aqpingredients.com [aqpingredients.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Broccoli sprouts: An exceptionally rich source of inducers of enzymes that protect against chemical carcinogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diindolylmethane Derivatives: New Selective Blockers for T-Type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mammalian Target of Rapamycin Repression by 3,3'-Diindolylmethane Inhibits Invasion and Angiogenesis in Platelet-Derived Growth Factor-D–Overexpressing PC3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 16. Diindolylmethane (DIM) Scientific Reference 4 From 2008 [diindolylmethane-dim.com]

- 17. nmi.health [nmi.health]

The Potential Biological Activities of 3,3'-Diindolylmethane: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Initial Note on Nomenclature: This document focuses on the compound 3,3'-Diindolylmethane (DIM). Initial searches for "Ditosylmethane" did not yield relevant results pertaining to biological activities, suggesting a potential typographical error in the query. The extensive body of research available for DIM aligns with the likely interests of the target audience in novel therapeutic agents.

Executive Summary

3,3'-Diindolylmethane (DIM) is a natural phytochemical derived from the digestion of indole-3-carbinol, found in cruciferous vegetables such as broccoli, cabbage, and cauliflower.[1] Over the past two decades, DIM has garnered significant scientific interest due to its pleiotropic biological activities, demonstrating potential as a therapeutic agent in a variety of disease contexts. This technical guide provides a comprehensive overview of the current understanding of DIM's biological effects, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key assays, quantitative data from preclinical studies, and visualizations of the primary signaling pathways modulated by DIM are presented to support further research and development efforts.

Anticancer Activity

DIM has been extensively studied for its chemopreventive and therapeutic effects against various cancers, including breast, prostate, colon, gastric, and pancreatic cancer.[1][2] Its anticancer activity is multifaceted, involving the modulation of multiple signaling pathways that govern cell proliferation, apoptosis, angiogenesis, and metastasis.[3][4]

Mechanisms of Action

-

Cell Cycle Arrest: DIM has been shown to induce cell cycle arrest, primarily at the G1 phase.[3] This is achieved by reducing the expression of key cell cycle regulatory proteins such as cyclin-dependent kinases (CDK2, CDK4, CDK6) and Cyclin D1, and increasing the expression of cell cycle inhibitors like p21 and p27.[3][4]

-

Induction of Apoptosis: DIM promotes programmed cell death in cancer cells through both intrinsic and extrinsic pathways. It has been observed to down-regulate anti-apoptotic proteins like Bcl-2 and Survivin, and up-regulate pro-apoptotic proteins like Bax.[4] Furthermore, DIM can induce apoptosis through the activation of caspase-8 and the cleavage of poly (ADP-Ribose) polymerase (PARP).[4][5]

-

Inhibition of Metastasis and Invasion: DIM can suppress the metastatic potential of cancer cells by inhibiting their migration and invasion. This is partly achieved by down-regulating the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[6]

-

Modulation of Signaling Pathways: DIM interacts with several critical signaling pathways that are often dysregulated in cancer. These include the PI3K/Akt/mTOR, MAPK (ERK1/2, p38), NF-κB, and Wnt/β-catenin pathways.[1][3][4][6] By inhibiting these pro-survival and proliferative pathways, DIM exerts a potent antitumor effect.

Quantitative Data on Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values of DIM and its derivatives in various cancer cell lines.

| Compound/Derivative | Cancer Type | Cell Line(s) | Parameter | Value (µM) | Reference |

| 3,3'-Diindolylmethane (DIM) | Hepatocellular Carcinoma | SMMC-7721, HepG2 | IC50 | Concentration-dependent | [1] |

| Synthetic DIM Derivative (DIM-1) | Triple-Negative Breast Cancer | MDA-MB-231 | GI50 (2D culture) | 9.83 ± 0.2195 | [6] |

| Synthetic DIM Derivative (DIM-1) | Triple-Negative Breast Cancer | MDA-MB-231 | GI50 (3D culture) | 24.00 ± 0.7240 | [6] |

| Synthetic DIM Derivative (DIM-4) | Triple-Negative Breast Cancer | MDA-MB-231 | GI50 (2D culture) | 8.726 ± 0.5234 | [6] |

| Synthetic DIM Derivative (DIM-4) | Triple-Negative Breast Cancer | MDA-MB-231 | GI50 (3D culture) | 19.230 ± 0.3754 | [6] |

Key Signaling Pathways in DIM's Anticancer Action

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. DIM has demonstrated significant anti-inflammatory properties in various preclinical models.[7][8][9]

Mechanisms of Action

DIM exerts its anti-inflammatory effects primarily by suppressing the production of pro-inflammatory mediators. In murine macrophages stimulated with lipopolysaccharide (LPS), DIM has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2.[7][8] This is achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS).[7]

Furthermore, DIM targets key inflammatory signaling pathways, including the NF-κB and activator protein-1 (AP-1) pathways.[7] By inhibiting the transcriptional activity of these factors, DIM reduces the expression of a wide range of pro-inflammatory cytokines and chemokines, such as IL-6, IL-8, and IL-1β.[9]

Key Signaling Pathways in DIM's Anti-inflammatory Action

Antimicrobial and Antibiofilm Activity

Recent studies have highlighted the potential of DIM as an antimicrobial agent, particularly in its ability to inhibit the formation of bacterial biofilms.[10] Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antibiotics.

Mechanisms of Action

DIM has been shown to inhibit biofilm formation by various pathogens, including Cutibacterium acnes, Staphylococcus aureus, and Candida albicans. Transcriptional analyses have revealed that DIM can down-regulate the expression of genes involved in biofilm formation and virulence. In combination with antibiotics like gentamicin and ciprofloxacin, DIM exhibits synergistic effects in reducing biofilm formation.

Quantitative Data on Antimicrobial and Antibiofilm Activity

The following table summarizes the minimum inhibitory concentration (MIC) values and biofilm inhibition percentages for DIM and its derivatives.

| Compound/Derivative | Microorganism | Parameter | Value | Reference |

| 3,3'-Diindolylmethane (DIM) | Pseudomonas aeruginosa | Biofilm Inhibition | 70% | [10] |

| 3,3'-Diindolylmethane (DIM) | Acinetobacter baumannii | Biofilm Inhibition | 65% | [10] |

| DIM + Gentamicin (5 µg/mL) | Cutibacterium acnes | Biofilm Inhibition | 93% | |

| DIM + Ciprofloxacin (0.5 µg/mL) | Cutibacterium acnes | Biofilm Inhibition | 84% | |

| 2-(di(1H-indol-3-yl)methyl)phenol | Gram-positive & Gram-negative bacteria | MIC | 6.5–62.5 µg/mL | [11] |

| 3-((1H-indol-3-yl)(pyridin-3-yl)methyl)-1H-indole | Gram-positive & Gram-negative bacteria | MIC | 6.5–62.5 µg/mL | [11] |

Enzyme Inhibition

DIM and its synthetic derivatives have also been investigated as inhibitors of specific enzymes.

Urease Inhibition

A series of diindolylmethane-based-thiadiazole derivatives have been synthesized and evaluated as urease inhibitors.[12][13] Several of these compounds exhibited potent inhibitory activity, with IC50 values in the sub-micromolar to low micromolar range, surpassing the standard inhibitor thiourea.[12]

Quantitative Data on Enzyme Inhibition

| Compound Class | Enzyme | Parameter | Value Range (µM) | Reference |

| Diindolylmethane-based-thiadiazole derivatives | Jack Bean Urease | IC50 | 0.50 ± 0.01 to 33.20 ± 1.20 | [12] |

Detailed Experimental Protocols

This section provides generalized, detailed methodologies for key experiments frequently cited in the study of 3,3'-Diindolylmethane's biological activities.

Cell Viability and Cytotoxicity Assays

This assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a yellow-colored formazan dye.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[14]

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Add various concentrations of the test compound (e.g., DIM) to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Measure the absorbance at 450 nm using a microplate reader.[3]

-

Cell viability is calculated as a percentage of the control (untreated) cells.

-

This assay quantitatively measures cell proliferation and viability. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

-

Procedure:

-

Plate and treat cells with the test compound as described for the CCK-8 assay.

-

Add AlamarBlue™ reagent to each well at a volume equal to 10% of the culture volume.[4]

-

Incubate the plate for 1-4 hours at 37°C.[2]

-

Measure the absorbance at 570 nm and 600 nm (for background subtraction) or fluorescence with excitation at 560 nm and emission at 590 nm.[2][4]

-

Calculate the percentage of resazurin reduction to determine cell viability relative to the control.

-

Clonogenic Assay (Colony Formation Assay)

This in vitro assay assesses the ability of a single cell to grow into a colony, thereby testing the long-term survival and proliferative capacity of cells after treatment.

-

Procedure:

-

Prepare a single-cell suspension of the desired cell line.

-

Seed a low number of cells (e.g., 500-1000 cells) into 6-well plates or culture dishes.

-

Allow cells to adhere overnight, then treat with various concentrations of the test compound for a specified duration.

-

Remove the treatment medium, wash the cells, and add fresh medium.

-

Incubate the plates for 1-3 weeks, allowing colonies to form.[15]

-

Fix the colonies with a solution such as 6.0% v/v glutaraldehyde or methanol.[15]

-

Stain the colonies with 0.5% w/v crystal violet.[15]

-

Count the number of colonies (defined as a cluster of at least 50 cells).

-

Calculate the plating efficiency and surviving fraction to determine the effect of the treatment.

-

Anti-inflammatory Activity Assays

This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

-

Procedure:

-

Seed murine macrophage cells (e.g., RAW 264.7) into a 96-well plate at a density of 2 x 10^5 cells/mL.[16]

-

Incubate for 24 hours, then pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.[16]

-

Collect 50 µL of the cell-free supernatant from each well.

-

Add 50 µL of Griess Reagent I (e.g., sulfanilamide solution) to the supernatant.

-

Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride solution).[16]

-

Measure the absorbance at 546 nm.[16]

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Antibiofilm Activity Assay

This is a simple and widely used method to quantify biofilm formation. Crystal violet stains the bacterial cells and the extracellular matrix of the biofilm.

-

Procedure:

-

Prepare a bacterial suspension and add 100 µL to each well of a 96-well microtiter plate.[9]

-

Add various concentrations of the test compound.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.